![molecular formula C22H19N7O5S B2968213 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 852047-68-8](/img/no-structure.png)

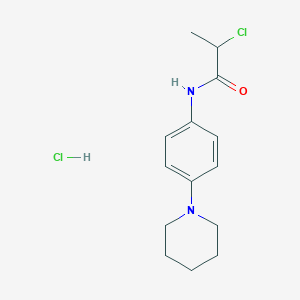

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

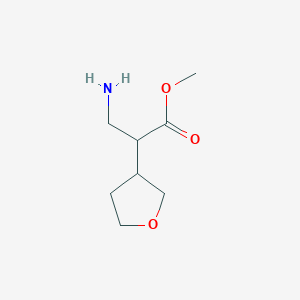

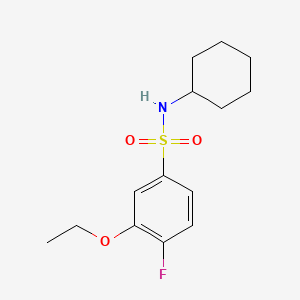

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H19N7O5S and its molecular weight is 493.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

This category of compounds, including structures similar to the specified chemical, have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell replication, making them valuable targets for anticancer drugs. For instance, a study reported the synthesis of classical and nonclassical antifolates with potent dual inhibitory activities against human TS and DHFR, highlighting the potential of these compounds in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Activity

Some novel derivatives related to the specified compound have been synthesized and investigated for their antimicrobial activity against selected bacterial and fungal strains. These studies aim to discover new antimicrobial agents by exploring the efficacy of pyrimidine-triazole derivatives in various organic solvents, suggesting a potential application in combating microbial infections (Majithiya & Bheshdadia, 2022).

Crystal Structure Analysis

Crystal structure analysis of compounds containing the pyrimidine-triazole scaffold has contributed to a deeper understanding of their molecular geometry, which is crucial for rational drug design. Such analyses help in elucidating the folding conformation about the methylene C atom of the thioacetamide bridge, providing insights into the intramolecular and intermolecular interactions that stabilize these molecules (Subasri et al., 2016).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has shown that these compounds exhibit potent anticancer activity against various human cancer cell lines. This suggests that modifications to the pyrimidine core can lead to the development of new anticancer agents with improved efficacy (Hafez & El-Gazzar, 2017).

Anti-anoxic Activity

Novel 4-(3-nitrophenyl)pyrimidine derivatives have been synthesized and tested for anti-anoxic (AA) activity, showing potential as therapeutic agents in conditions where oxygen deprivation is a concern (Kuno, Sakai, Ohkubo, & Takasugi, 1993).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-(3-methylphenyl)-1,2,4-triazole-3-thiol with 2,4-dioxo-1H-pyrimidine-6-carboxaldehyde to form 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-(4-nitrophenyl)acetamide to form the final product, 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide.", "Starting Materials": [ "4-(3-methylphenyl)-1,2,4-triazole-3-thiol", "2,4-dioxo-1H-pyrimidine-6-carboxaldehyde", "N-(4-nitrophenyl)acetamide" ], "Reaction": [ "Step 1: 4-(3-methylphenyl)-1,2,4-triazole-3-thiol is reacted with 2,4-dioxo-1H-pyrimidine-6-carboxaldehyde in the presence of a base such as triethylamine to form 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazole-3-thiol.", "Step 2: The intermediate from step 1 is then reacted with N-(4-nitrophenyl)acetamide in the presence of a base such as potassium carbonate to form the final product, 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide." ] } | |

| 852047-68-8 | |

Molekularformel |

C22H19N7O5S |

Molekulargewicht |

493.5 |

IUPAC-Name |

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C22H19N7O5S/c1-13-3-2-4-17(9-13)28-18(10-15-11-19(30)25-21(32)24-15)26-27-22(28)35-12-20(31)23-14-5-7-16(8-6-14)29(33)34/h2-9,11H,10,12H2,1H3,(H,23,31)(H2,24,25,30,32) |

InChI-Schlüssel |

FNKUQEYRWQSTMA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

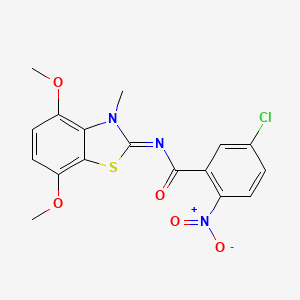

![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2968132.png)

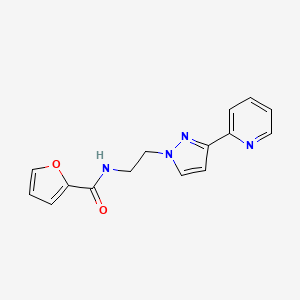

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2968137.png)

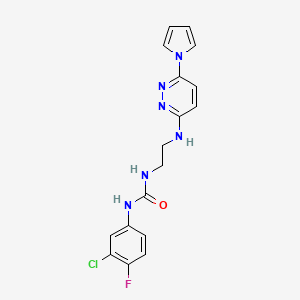

![7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2968142.png)

![5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2968153.png)